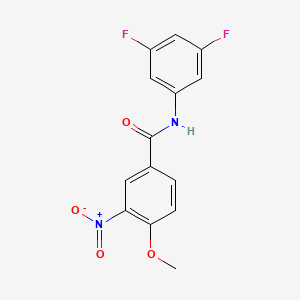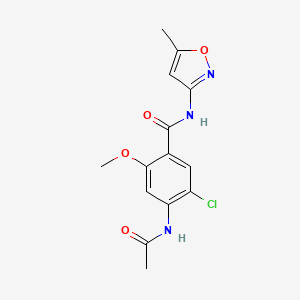
1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide, also known as MTPCA, is a compound that has recently gained attention in the scientific community due to its potential applications in various fields. MTPCA is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide exerts its effects by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that play a role in gene expression. By inhibiting the activity of these enzymes and proteins, this compound can modulate various cellular processes and exert its effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound also has anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases. Additionally, this compound has been shown to have antifungal properties, making it a potential candidate for the development of antifungal drugs.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, it has been extensively studied for its mechanism of action and physiological effects, making it a well-characterized compound. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its effects may vary depending on the cell line or organism being studied, which can make it difficult to generalize its effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide. One direction could be to further study its anticancer properties and develop it as a potential cancer treatment. Additionally, more research could be done on its anti-inflammatory and antifungal properties to develop it as a potential treatment for various diseases. Furthermore, more research could be done to optimize its synthesis method and improve its solubility in water. Overall, this compound is a promising compound with potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)-3-pyrrolidinecarboxamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antifungal properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which can be useful in the treatment of various inflammatory diseases. Additionally, this compound has been studied for its antifungal properties, making it a potential candidate for the development of antifungal drugs.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-13-5-7-16(8-6-13)23-12-14(9-19(23)24)21(25)22-15-10-17(26-2)20(28-4)18(11-15)27-3/h5-8,10-11,14H,9,12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBBKOVNTKNKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate](/img/structure/B4237393.png)

![4-isopropoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4237413.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B4237417.png)

![5-{[(2-bromophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4237433.png)
![3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4237438.png)
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4237441.png)
![3-{[4-(dimethylamino)phenyl]amino}-1-propyl-2,5-pyrrolidinedione acetate](/img/structure/B4237451.png)
![4-methyl-N-{2-[(2-methylphenyl)amino]-2-oxo-1-phenylethyl}benzamide](/img/structure/B4237465.png)

![5-{[3-(4-methylphenoxy)propyl]thio}-4H-1,2,4-triazol-3-amine acetate](/img/structure/B4237511.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B4237524.png)
